molecular formula C14H8N2O3 B8776351 4-(4-(Cyanooxy)phenoxy)phenyl cyanate

4-(4-(Cyanooxy)phenoxy)phenyl cyanate

Cat. No.: B8776351
M. Wt: 252.22 g/mol
InChI Key: SNYVZKMCGVGTKN-UHFFFAOYSA-N
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Description

4-(4-(Cyanooxy)phenoxy)phenyl cyanate (IUPAC: 4-{2-[4-(cyanooxy)phenyl]propan-2-yl}phenyl cyanate) is a bifunctional aromatic compound featuring two cyanate (-OCN) groups attached to a diphenylether backbone.

Properties

Molecular Formula

C14H8N2O3

Molecular Weight

252.22 g/mol

IUPAC Name

[4-(4-cyanatophenoxy)phenyl] cyanate

InChI

InChI=1S/C14H8N2O3/c15-9-17-11-1-5-13(6-2-11)19-14-7-3-12(4-8-14)18-10-16/h1-8H

InChI Key

SNYVZKMCGVGTKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC#N)OC2=CC=C(C=C2)OC#N

Origin of Product

United States

Comparison with Similar Compounds

4-(4-Cyano-2-fluorophenoxy)phenyl 4-Methylbenzenesulfonate

  • Structure: Contains a fluorophenoxy group and a sulfonate ester.
  • Key Differences :
    • Reactivity : The sulfonate ester group enhances polarity, making it more soluble in polar solvents compared to the cyanate-based target compound. The fluorine atom increases metabolic stability, favoring pharmaceutical applications .
    • Applications : Likely used as a synthetic intermediate in drug development, contrasting with the target compound’s material science applications.

4-Cyano-4'-n-octyloxybiphenyl

  • Structure: Biphenyl core with a cyano group and an octyloxy chain.
  • Key Differences: Solubility and Phase Behavior: The octyloxy chain imparts non-polar solubility and liquid crystalline properties, unlike the rigid diphenylether structure of the target compound. Applications: Primarily used in liquid crystal displays (LCDs), whereas the target compound’s cyanate groups suggest utility in high-temperature polymers .

4-(Dimethylamino)phenyl Isocyanate

  • Structure: Aromatic ring with an isocyanate (-NCO) and dimethylamino group.
  • Key Differences: Reactivity: The isocyanate group reacts rapidly with nucleophiles (e.g., alcohols, amines), forming urethanes or ureas. The target compound’s cyanate groups exhibit slower reactivity, favoring step-growth polymerization. Electronic Effects: The dimethylamino group is electron-donating, altering electronic properties compared to the electron-withdrawing cyanate groups in the target compound .

Phenyl Isocyanate

  • Structure : Simplest aromatic isocyanate.
  • Key Differences: Functionality: Monofunctional vs. Applications: Common in polyurethane synthesis, whereas the target compound’s dual cyanate groups enable high crosslink density in thermosetting resins .

Comparative Data Table

Compound Molecular Formula Functional Groups Key Properties Applications References
4-(4-(Cyanooxy)phenoxy)phenyl cyanate C₁₆H₁₀N₂O₃ Cyanate (-OCN) High thermal stability, bifunctional Advanced polymers, coatings
4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate C₂₀H₁₄FNO₄S Fluorophenoxy, sulfonate Polar, metabolically stable Pharmaceutical intermediates
4-Cyano-4'-n-octyloxybiphenyl C₂₁H₂₅NO Cyano, octyloxy Liquid crystalline, non-polar Liquid crystal displays (LCDs)
4-(Dimethylamino)phenyl isocyanate C₉H₁₀N₂O Isocyanate (-NCO), amino High reactivity, electron-donating Agrochemicals, polyurethanes
Phenyl isocyanate C₇H₅NO Isocyanate (-NCO) Monofunctional, volatile Polyurethanes, adhesives

Research Findings and Trends

  • Thermal Stability : Cyanate-based compounds (e.g., the target compound) exhibit superior thermal stability (>300°C decomposition) compared to sulfonate esters or isocyanates, making them ideal for aerospace composites .
  • Reactivity Hierarchy : Isocyanates (-NCO) > Cyanates (-OCN) > Sulfonates in nucleophilic reactions, influencing their roles in polymer networks .
  • Structural Influence : Alkyl chains (e.g., octyloxy) enhance solubility but reduce rigidity, whereas aromatic backbones (e.g., biphenyl, diphenylether) improve mechanical strength .

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